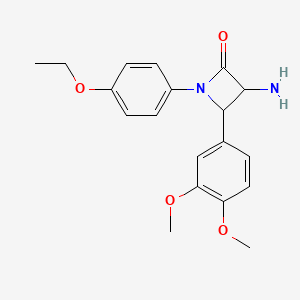
3-Amino-4-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)azetidin-2-one is a synthetic organic compound belonging to the azetidinone class Azetidinones are four-membered lactams known for their diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)azetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a , which involves the of an imine with a ketene.
Functional Group Introduction: The amino group can be introduced via reactions, while the dimethoxyphenyl and ethoxyphenyl groups can be added through reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions
3-Amino-4-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the azetidinone ring to an azetidine ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, while the aromatic rings can undergo electrophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce azetidine derivatives.
科学研究应用
3-Amino-4-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)azetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Amino-4-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-Amino-4-phenylazetidin-2-one: Lacks the dimethoxy and ethoxy substituents.
4-(3,4-Dimethoxyphenyl)-1-phenylazetidin-2-one: Lacks the amino group.
1-(4-Ethoxyphenyl)-3-phenylazetidin-2-one: Lacks the amino and dimethoxy groups.
Uniqueness
3-Amino-4-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)azetidin-2-one is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both amino and aromatic substituents enhances its reactivity and biological activity compared to similar compounds.
属性
分子式 |
C19H22N2O4 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC 名称 |
3-amino-4-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C19H22N2O4/c1-4-25-14-8-6-13(7-9-14)21-18(17(20)19(21)22)12-5-10-15(23-2)16(11-12)24-3/h5-11,17-18H,4,20H2,1-3H3 |
InChI 键 |
CRSVQWIHIPFAJZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC(=C(C=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


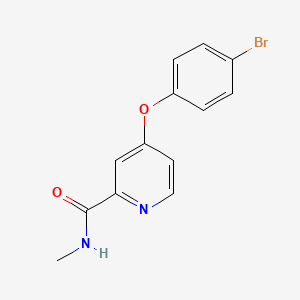
![7-Methyl-3,3a-dihydro-1H-imidazo[4,5-b]pyridin-2(7aH)-one](/img/structure/B14789028.png)

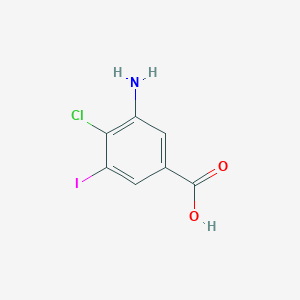
![tert-butyl (5S)-2-oxo-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B14789048.png)
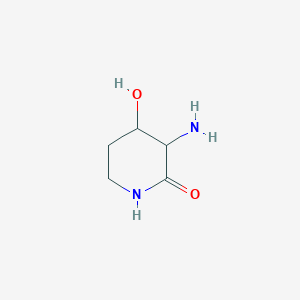
![tert-Butyl 7-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate](/img/structure/B14789055.png)
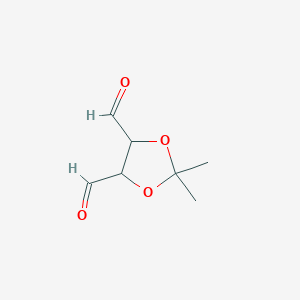
![2-amino-N-ethyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B14789077.png)
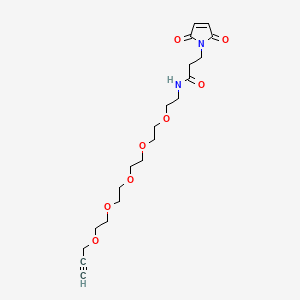
![2-amino-N-[(2-cyanophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14789097.png)
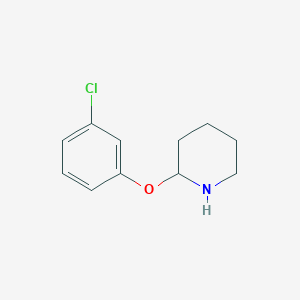
![1-butan-2-yl-N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide](/img/structure/B14789106.png)
![4-{(E)-[(2-fluorophenyl)imino]methyl}phenol](/img/structure/B14789107.png)
